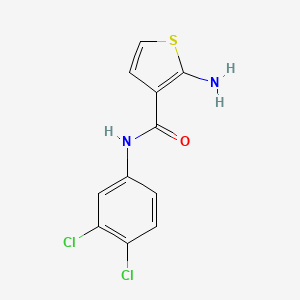![molecular formula C26H23N3O4S B6119956 N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide](/img/structure/B6119956.png)
N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(2-pyridinyl)amino]methyl}benzamide, commonly known as MPS, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. MPS is a small molecule inhibitor that has shown promising results in preclinical studies for treating cancer, inflammation, and autoimmune diseases.
Wirkmechanismus
MPS works by binding to the BH3 binding groove of BCL-2, a protein that plays a key role in regulating apoptosis. By binding to BCL-2, MPS prevents the protein from inhibiting apoptosis, leading to the death of cancer cells. In inflammation, MPS works by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. MPS has also been shown to inhibit the activity of the enzyme, PARP-1, which plays a key role in DNA repair.
Biochemical and Physiological Effects:
MPS has been shown to have a range of biochemical and physiological effects. In cancer cells, MPS has been shown to induce apoptosis, leading to the death of cancer cells. In inflammation, MPS has been shown to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. MPS has also been shown to reduce joint inflammation and cartilage damage in rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
MPS has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, making it cost-effective for research purposes. MPS has also been extensively studied in preclinical studies, making it a well-established compound for research. However, MPS has limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. MPS also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for MPS research. One potential direction is to explore the use of MPS in combination with other cancer therapies to enhance its effectiveness. Another potential direction is to develop more potent and selective inhibitors of BCL-2. MPS could also be studied for its potential use in treating other diseases such as neurodegenerative diseases. Finally, MPS could be studied for its potential as a diagnostic tool for cancer, as BCL-2 is overexpressed in many cancer cells.
Synthesemethoden
MPS can be synthesized through a multi-step process involving the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with 2-pyridinecarboxaldehyde to form N-(2-methoxybenzoyl)-2-pyridinecarboxamide. This intermediate compound is then reacted with phenylsulfonyl chloride and sodium hydroxide to form the final product, MPS.
Wissenschaftliche Forschungsanwendungen
MPS has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, MPS has shown promising results as a potent inhibitor of the oncogenic protein, BCL-2. MPS has also been studied for its anti-inflammatory properties and has shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. MPS has also been studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis, where it has shown to reduce joint inflammation and cartilage damage.
Eigenschaften
IUPAC Name |
4-[[benzenesulfonyl(pyridin-2-yl)amino]methyl]-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-33-24-12-6-5-11-23(24)28-26(30)21-16-14-20(15-17-21)19-29(25-13-7-8-18-27-25)34(31,32)22-9-3-2-4-10-22/h2-18H,19H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDGUKPKQBYHFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-{[(phenylsulfonyl)(pyridin-2-yl)amino]methyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B6119874.png)

![2-(1-adamantyl)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B6119883.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6119895.png)
![2-[4-[2-(allyloxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6119900.png)
![5-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6119905.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6119911.png)
![N-benzyl-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6119919.png)
![2-benzyl-3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B6119926.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6119935.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119940.png)
![ethyl 4-({4-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6119946.png)
![2-[2-(dimethylamino)vinyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B6119960.png)
![methyl 2-{[({5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6119964.png)